1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the 4-bromo-1H-pyrazole: This can be achieved through the bromination of 1H-pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent.
Synthesis of the azetidine intermediate: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling reactions: The pyrazole and azetidine intermediates are then coupled using a suitable linker, such as a 2-oxoethyl group, under controlled conditions.
Formation of the pyrrolidine-2,5-dione moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the biological activity of pyrazole and azetidine derivatives.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
- 1-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
Uniqueness
1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom on the pyrazole ring, which can significantly influence its reactivity and biological activity .
Properties
Molecular Formula |
C13H15BrN4O3 |
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Molecular Weight |
355.19 g/mol |
IUPAC Name |
1-[2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15BrN4O3/c14-10-3-15-17(7-10)6-9-4-16(5-9)13(21)8-18-11(19)1-2-12(18)20/h3,7,9H,1-2,4-6,8H2 |
InChI Key |
QRAKDEHNAWIIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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